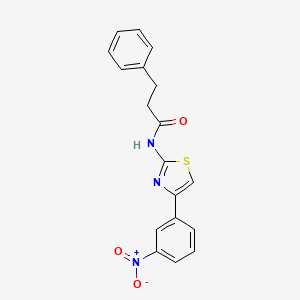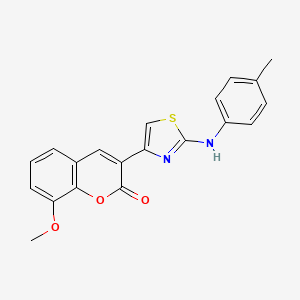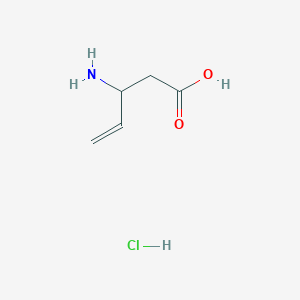
N-(4-(3-硝基苯基)-1,3-噻唑-2-基)-3-苯基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide” is a complex organic compound that contains several functional groups, including a nitrophenyl group, a thiazole ring, and a propanamide group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized using a variety of methods. For example, 1,3,4-thiadiazole derivatives can be synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide as a starting material .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a nitrophenyl group, and a propanamide group. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would likely be influenced by its functional groups. For example, the nitro group in the nitrophenyl group could potentially undergo reduction reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
科学研究应用
Antimicrobial Activity
Thiazole derivatives, including “Oprea1_394025”, have been studied for their antimicrobial properties . They have been found to be effective against a variety of bacterial and fungal species, making them potential candidates for the development of new antimicrobial drugs .
Anticancer Activity
Thiazole derivatives have shown promise in the field of oncology. They have demonstrated anticancer activity, potentially making them useful in the development of new cancer treatments .
Anti-Alzheimer’s Activity
Research has suggested that thiazole derivatives may have applications in the treatment of Alzheimer’s disease . This is an area of ongoing research, and “Oprea1_394025” could potentially contribute to advancements in this field.
Antidiabetic Activity
Thiazole derivatives have been studied for their potential antidiabetic effects . This suggests that “Oprea1_394025” could potentially be used in the development of new treatments for diabetes.
Anti-Inflammatory Activity
Thiazole derivatives have been found to possess anti-inflammatory properties . This suggests that “Oprea1_394025” could potentially be used in the treatment of inflammatory conditions.
Antioxidant Activity
Some thiazole derivatives have been found to possess potent antioxidant activity . This suggests that “Oprea1_394025” could potentially be used in the development of new antioxidants.
Industrial Applications
Thiazole derivatives have a wide range of industrial applications, including use in agrochemicals, photographic sensitizers, and rubber vulcanization . “Oprea1_394025” could potentially contribute to advancements in these areas.
Research Tool
Given its diverse biological activities, “Oprea1_394025” could be used as a research tool in various fields of study, including medicinal chemistry, pharmacology, and drug discovery .
作用机制
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities . Thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the activity of certain enzymes, modulate the function of various receptors, or interfere with the replication of certain pathogens .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their specific targets . For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, modulate the signaling pathways of various cells, or interfere with the metabolic pathways of certain pathogens .
Pharmacokinetics
The pharmacokinetics of similar thiazole derivatives have been studied . For instance, some thiazole derivatives have been found to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Thiazole derivatives have been found to exert various effects at the molecular and cellular level . For instance, some thiazole derivatives have been found to induce apoptosis in certain cancer cells, inhibit the growth of certain bacteria, or modulate the function of various immune cells .
Action Environment
The action of similar thiazole derivatives has been found to be influenced by various environmental factors . For instance, the pH of the environment has been found to affect the ionization and hence the absorption of certain thiazole derivatives . Similarly, the presence of certain enzymes in the environment has been found to affect the metabolism and hence the efficacy of certain thiazole derivatives .
未来方向
属性
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(10-9-13-5-2-1-3-6-13)20-18-19-16(12-25-18)14-7-4-8-15(11-14)21(23)24/h1-8,11-12H,9-10H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMPJMYALFLFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2765567.png)
![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrimidin-4-one](/img/structure/B2765568.png)
![3-(3-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2765570.png)
![6-methyl-4-oxo-N-pyridin-3-yl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2765571.png)
![Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2765572.png)
![(E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2765575.png)

![1-(4-Chlorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2765578.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-isopropyloxalamide](/img/structure/B2765581.png)
![1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one](/img/structure/B2765583.png)
![1,3-Bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one](/img/structure/B2765584.png)
